Isobutyryl-L-cysteine
Description
Contextualization within Cysteine Derivative Research
Isobutyryl-L-cysteine is a significant compound within the broader landscape of cysteine derivative research. Cysteine derivatives are widely studied for their diverse biological activities and applications. The addition of the isobutyryl group to L-cysteine alters its chemical properties, leading to specific applications.
One of the primary roles of this compound is as a chiral derivatizing agent. acs.orgsigmaaldrich.com It is frequently used in combination with o-phthalaldehyde (B127526) (OPA) for the pre-column derivatization of amino acids in high-performance liquid chromatography (HPLC). nih.govresearchgate.netmdpi.com This process converts amino acid enantiomers into diastereomeric derivatives, which can then be separated and quantified. researchgate.netsemanticscholar.org This application is crucial for the analysis of amino acids in various matrices, including natural and synthetic peptides and pharmaceutical formulations. sigmaaldrich.com
Beyond its role in chiral separations, research has explored the synthesis of novel conjugates of this compound. For instance, new N-isobutyryl-L-cysteine/MEA (mercaptoethylamine) conjugates have been synthesized and evaluated for their free radical-scavenging activities. dntb.gov.ua
Furthermore, studies have investigated the biological activities of this compound, such as its potential antifungal properties. Research has shown that N-isobutyryl-L-cysteine exhibited antifungal activity against a strain of Scedosporium aurantiacum. researchgate.netresearchgate.net However, its efficacy can vary compared to other cysteine derivatives. For example, in a study on various Zygomycetes species, while N-acetyl-L-cysteine showed significant inhibitory effects, the impact of N-isobutyryl-L-cysteine was also noted. nih.gov
Table 1: Comparative Antifungal Activity of Cysteine Derivatives against Scedosporium Species
| Compound | Activity against Scedosporium spp. |
|---|---|
| N-isobutyryl-L-cysteine | Exhibited activity against one Scedosporium aurantiacum strain only. researchgate.netresearchgate.net |
| N-isobutyryl-D-cysteine | Ineffective against Scedosporium spp. researchgate.netresearchgate.net |
| L-cysteine-methyl ester hydrochloride | Proved to be the most effective among the investigated compounds. researchgate.net |
| D-cysteine | Ineffective against Scedosporium spp. researchgate.net |
| L-cysteine | Ineffective against Scedosporium spp. researchgate.net |
Significance in Chirality Studies
The chiral nature of this compound is central to its scientific importance. Chirality, or the property of "handedness," is a fundamental concept in chemistry and biology, as enantiomers of a molecule can have vastly different biological effects.
As mentioned, this compound is a key reagent for the chiral separation of amino acids. sigmaaldrich.com The derivatization of amino acids with OPA and this compound forms fluorescent isoindole derivatives that are diastereomers. researchgate.net These diastereomers can be effectively separated by reversed-phase HPLC, allowing for the determination of the enantiomeric ratio of amino acids. researchgate.net This method has been applied to determine the D- and L-amino acids in various samples, including bioactive peptides. sigmaaldrich.com
The influence of the chirality of this compound extends to its interactions with biological systems at a cellular level. Studies have utilized self-assembled monolayers (SAMs) of N-isobutyryl-L-cysteine and its D-enantiomer to investigate stereospecific interactions with cells. Research on immune cells, such as macrophages and neutrophils, revealed distinct differences in their adhesion and activation on surfaces modified with the L- and D-enantiomers of NIBC. acs.org Macrophage adhesion was found to be significantly lower on surfaces modified with D-NIBC compared to L-NIBC. acs.org
Similarly, the chirality of cysteine derivatives has been shown to influence neuronal cell behavior. nih.gov In studies using self-assembled monolayers, surfaces coated with L-cysteine were found to inhibit neuronal attachment more severely than those coated with D-cysteine. nih.gov This highlights the sensitivity of neuronal cells to the chirality of their environment.
Table 2: Influence of N-isobutyryl-cysteine Enantiomers on Macrophage Adhesion
| Surface Modification | Adhered Macrophage Quantity (cells/cm²) |
|---|---|
| d-NIBC-modified surface | (1.3 ± 0.7) × 10⁴ acs.org |
| l-NIBC-modified surface | (5.8 ± 3.1) × 10⁴ acs.org |
Overview of Key Research Domains
The unique properties of this compound have led to its application in several specialized research areas, particularly in nanotechnology and spectroscopy.
Nanotechnology: this compound has been instrumental in the development of chiral nanomaterials. It is used to protect and functionalize gold nanoparticles, creating water-soluble, chiral metal nanoparticles. scispace.comnih.govuwec.edu These functionalized nanoparticles are valuable for studying the influence of chirality at the nanoscale. The this compound monolayer on the gold nanoparticles can create a chiral footprint on the metal core. nih.gov Furthermore, self-assembled monolayers (SAMs) of this compound on gold surfaces have been extensively studied. acs.orgresearchgate.netnih.gov These SAMs can form ordered structures, and their phase transitions can be influenced by factors such as pH and ion strength. acs.orgresearchgate.netnih.gov
Spectroscopy: The chiral nature of this compound-protected gold nanoparticles makes them suitable for analysis using chiroptical techniques like vibrational circular dichroism (VCD) and circular dichroism (CD) spectroscopy. scispace.comnih.govbiocompare.com VCD, in particular, is sensitive to the conformation of the adsorbed this compound molecules, providing detailed structural information. scispace.comnih.govacs.org By comparing experimental and calculated VCD spectra, researchers can propose the preferential conformation of the thiol adsorbed on the gold nanoparticles. scispace.comnih.gov These studies have shown that the carboxylate group of this compound interacts with the gold particle in addition to the sulfur atom. nih.gov
Biochemical Reagents: In addition to its role in chiral separations, this compound serves as a biochemical reagent in other contexts. It has been used in studies involving the separation of single-stranded DNA on monolayer surfaces with gold particles. biocompare.com The interaction between the dipole moment of this compound and the negative charge of the DNA is a key aspect of this application. biocompare.com
Table 3: Key Research Applications of this compound
| Research Domain | Specific Application | Key Findings |
|---|---|---|
| Chiral Chromatography | Chiral derivatizing agent for amino acid separation. sigmaaldrich.com | Enables the formation of diastereomers with amino acids for separation by HPLC. researchgate.net |
| Nanotechnology | Protection and functionalization of gold nanoparticles. scispace.comnih.gov | Creates water-soluble, chiral nanoparticles with potential for studying chiral interactions at the nanoscale. scispace.com |
| Surface Science | Formation of self-assembled monolayers (SAMs) on gold. acs.orgresearchgate.netnih.gov | The structure of SAMs can be controlled by pH and ion strength. acs.orgresearchgate.netnih.gov |
| Spectroscopy | Use in Vibrational Circular Dichroism (VCD) studies. scispace.comnih.gov | Provides detailed structural information on the conformation of the molecule when adsorbed on nanoparticles. scispace.comnih.gov |
| Cell Biology | Creation of chiral surfaces to study cell adhesion. acs.org | Demonstrates stereospecific interactions with immune and neuronal cells. acs.orgnih.gov |
| Biochemical Assays | Separation of single-stranded DNA. biocompare.com | Utilizes the dipole moment of the molecule for interaction with DNA. biocompare.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H13NO3S |
|---|---|
Molecular Weight |
191.25 g/mol |
IUPAC Name |
2-(2-methylpropanoylamino)-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C7H13NO3S/c1-4(2)6(9)8-5(3-12)7(10)11/h4-5,12H,3H2,1-2H3,(H,8,9)(H,10,11) |
InChI Key |
BWBQXMAXLAHHTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC(CS)C(=O)O |
Origin of Product |
United States |
Synthetic and Biocatalytic Investigations of Isobutyryl L Cysteine
Chemical Synthesis Methodologies
The chemical synthesis of Isobutyryl-L-cysteine is prominently achieved through the direct acylation of L-cysteine. This approach is favored for its efficiency and the ability to control the reaction to yield the desired N-monoacylated product.
A key method for synthesizing N-Isobutyryl-L-cysteine involves the direct reaction of L-cysteine with isobutyryl chloride. google.com This process is typically carried out under conditions that favor the selective acylation of the amino group over the thiol group.
Direct N-Monoacylation via Isobutyryl Chloride
Reaction Mechanism and Optimization
The reaction proceeds via a nucleophilic acyl substitution, where the amino group of L-cysteine acts as the nucleophile, attacking the electrophilic carbonyl carbon of isobutyryl chloride. A critical aspect of this synthesis is the prevention of the formation of the N,S-diacylated byproduct. google.com This is achieved by carefully controlling the reaction conditions. One patented method describes a process where N,S-diisobutyrylcysteine can be reacted with one equivalent of L-cysteine in an aqueous solution containing an alkali carbonate to produce the desired N-monoacylated-L-cysteine. google.com
Optimization of the reaction is crucial for maximizing the yield and purity of N-Isobutyryl-L-cysteine. Key parameters that are controlled include the pH of the reaction mixture, which is ideally maintained between 8 and 9.5 using a buffer such as potassium carbonate. google.com The temperature is also a critical factor, with initial cooling to between -8°C and 10°C, followed by an adjustment to room temperature (20-25°C) for the reaction to proceed. google.com
Solvent Systems and Base Selection
The choice of solvent and base is pivotal in the synthesis of N-Isobutyryl-L-cysteine. A two-phase system, often comprising water and a water-immiscible organic solvent, is commonly employed. google.com Suitable organic solvents include methylene (B1212753) chloride, ethyl acetate, tert-butyl methyl ether, and butyl acetate. google.com This biphasic approach facilitates the separation of the product from the aqueous phase after acidification.
The selection of the base is critical for maintaining the optimal pH range and promoting the desired N-acylation. Alkali carbonates, particularly potassium carbonate, are preferred as they act as a buffer to control the pH effectively. google.com The use of a base is essential to neutralize the hydrochloric acid formed during the reaction and to deprotonate the amino group of L-cysteine, thereby increasing its nucleophilicity.
Enzymatic Synthesis and Biocatalysis
The enzymatic synthesis of N-acyl amino acids, including this compound, represents a promising green alternative to chemical methods. nih.govd-nb.info Biocatalysis offers high selectivity and operates under mild reaction conditions.
Several classes of enzymes have been investigated for their potential in N-acyl amino acid synthesis. These include lipases, proteases, and N-acyl amino acid synthases (NAS). nih.govd-nb.info While much of the research has focused on N-acetylated amino acids, the principles can be extended to other N-acyl derivatives.
For the specific synthesis of N-Isobutyryl-L-cysteine, the enzyme AcsA has been shown to have activity. The Vmax for the synthesis of N-Isobutyryl-L-cysteine was found to be significantly higher than for its D-enantiomer, highlighting the stereoselectivity of the enzyme.
Table 2: Enzymatic Activity of AcsA in N-Isobutyryl-cysteine Synthesis
| Substrate | Vmax (units/mg) | Reference |
|---|---|---|
| N-Isobutyryl-L-cysteine | 0.213 | |
| N-Isobutyryl-D-cysteine | 0.071 |
Another relevant enzymatic mechanism involves an initial S-acylation of cysteine followed by a spontaneous S to N acyl transfer. researchgate.net This has been observed with the enzyme DltA in the synthesis of N-(D-alanyl)-L-cysteine. researchgate.net This two-step, one-pot reaction, where the enzyme catalyzes the formation of an S-acyl intermediate which then chemically rearranges to the thermodynamically more stable N-acyl product, could be a viable biocatalytic route for this compound.
The use of immobilized enzymes, such as aminoacylase (B1246476) on supports like ZrO2·SiO2, has been effective for the hydrolysis of N-acetyl-DL-amino acids to produce L-amino acids. scispace.com This technology could potentially be adapted for the synthesis of N-Isobutyryl-L-cysteine, either through a reverse hydrolysis reaction or by using an engineered enzyme designed for synthesis.
Acyl-CoA Synthetase (AcsA) Catalysis
A key enzyme in the synthesis of this compound is Acyl-CoA Synthetase (AcsA) from the bacterium Pseudomonas chlororaphis B23. nih.govd-nb.info Normally, AcsA, like other acyl-CoA synthetases, catalyzes the formation of a thioester bond between a carboxylic acid and coenzyme A (CoA) in an ATP-dependent reaction. nih.gov However, a remarkable discovery revealed that when L-cysteine is substituted for CoA, AcsA facilitates the formation of an amide bond, yielding N-isobutyryl-L-cysteine. nih.govresearchgate.net This unexpected activity demonstrates that the enzyme can form a carbon-nitrogen bond between the carboxyl group of isobutyric acid and the amino group of L-cysteine. nih.govresearchgate.net
The substrate scope of AcsA from P. chlororaphis B23 has been investigated, revealing a preference for short-chain fatty acids. Among various aliphatic acids tested, isobutyric acid was identified as the most effective substrate for the enzyme. dendai.ac.jp The enzyme also shows activity towards other short-chain acids like propionic, butyric, and valeric acids, but with lower efficiency compared to isobutyric acid. dendai.ac.jp
The kinetic parameters for the synthesis of N-isobutyryl-L-cysteine by AcsA have been determined. The Vmax value was found to be 0.197 units mg⁻¹, which is notably higher than the rates observed for similar reactions catalyzed by other enzymes, such as the synthesis of N-acetyl-L-cysteine by acetyl-CoA synthetase. researchgate.net
| Substrate (Acid) | Relative kcat/Km (%) |
|---|---|
| Isobutyric acid | 100 |
| Valeric acid (C5) | 23.8 |
| Butyric acid (C4) | 13.6 |
| Propionic acid (C3) | 7.59 |
| trans-Crotonic acid | 2.94 |
| Acrylic acid | 1.56 |
| Acetic acid (C2) | 0.166 |
| Formic acid (C1) | 0.00105 |
The formation of the amide bond in N-isobutyryl-L-cysteine by AcsA does not occur through direct condensation. Instead, it follows a novel two-step chemoenzymatic mechanism. nih.govresearchgate.net The process begins with the standard activation of the carboxylic acid (isobutyric acid) by ATP, forming an acyl-AMP intermediate (isobutyryl-AMP) with the release of pyrophosphate (PPi). researchgate.netnih.gov This is a characteristic first step for the superfamily of adenylate-forming enzymes to which AcsA belongs. nih.govrsc.org The activated acyl group is then transferred to the thiol group of L-cysteine, which acts as a nucleophile, attacking the intermediate. d-nb.info
The crucial second stage of the mechanism involves the formation of a thioester intermediate, S-isobutyryl-L-cysteine. nih.govresearchgate.net This intermediate is generated through the enzymatic action of AcsA. nih.gov Following its formation, this highly reactive S-acyl intermediate undergoes a spontaneous, non-enzymatic intramolecular rearrangement known as an S→N acyl transfer. d-nb.inforesearchgate.net This chemical reaction involves the nucleophilic attack of the free amino group of the cysteine moiety on the thioester carbonyl carbon. nih.govnih.gov The process proceeds through a five-membered cyclic transition state to yield the thermodynamically more stable amide bond of N-isobutyryl-L-cysteine. nih.govnih.gov This mechanism is analogous to the ligation step in native chemical ligation (NCL), a powerful technique used in chemical protein synthesis. nih.govresearchgate.net The key distinction is that in this biocatalytic system, the thioester intermediate is generated enzymatically from a free carboxylic acid and L-cysteine. nih.gov
Novel Enzymatic Activities of Adenylate-Forming Enzymes
The discovery of amide bond synthesis by AcsA is not an isolated phenomenon but points to a broader, previously unrecognized catalytic potential within the superfamily of adenylate-forming enzymes. nih.govresearchgate.net This superfamily includes acyl-CoA synthetases, the adenylation (A) domains of nonribosomal peptide synthetases (NRPSs), and firefly luciferase. nih.govrsc.org Research has shown that other members of this family can also catalyze the formation of N-acyl compounds when L-cysteine is provided as a substrate. nih.govresearchgate.net For example, acetyl-CoA synthetase can produce N-acetyl-L-cysteine. researchgate.net Furthermore, DltA, an enzyme from Bacillus subtilis involved in D-alanylation and homologous to NRPS A-domains, was shown to synthesize N-(D-alanyl)-L-cysteine and other oligopeptides via the same S-acyl intermediate and S→N acyl transfer mechanism. nih.govresearchgate.net These findings suggest that the ability to form amide/peptide bonds using a thiol-containing amino acid like L-cysteine could be a general feature of many adenylate-forming enzymes, each acting on its specific acid substrate. nih.govresearchgate.net
Comparative Enzymatic Synthesis with Other Acyl Groups
The efficiency of enzymatic N-acyl-L-cysteine synthesis varies depending on the enzyme and the specific acyl group being transferred. A comparison of the maximum reaction velocity (Vmax) for the synthesis of different N-acyl-L-cysteines highlights the proficiency of AcsA in its non-canonical reaction. The synthesis of N-isobutyryl-L-cysteine by AcsA proceeds at a significantly higher rate than the synthesis of N-acetyl-L-cysteine by acetyl-CoA synthetase or N-2,3-dihydroxybenzoyl-L-cysteine by DhbE, an NRPS A-domain. researchgate.net This suggests that the active site of AcsA is particularly well-suited for accommodating isobutyric acid and facilitating the subsequent transfer to L-cysteine.
| Enzyme | Compound Synthesized | Vmax (units mg⁻¹) | Source |
|---|---|---|---|
| AcsA | N-isobutyryl-L-cysteine | 0.197 | researchgate.net |
| Acetyl-CoA synthetase | N-acetyl-L-cysteine | 0.0200 | researchgate.net |
| DhbE | N-2,3-dihydroxybenzoyl-L-cysteine | 0.0156 | researchgate.net |
Molecular Interactions and Surface Chemistry
Self-Assembled Monolayers (SAMs) on Metal Surfaces
The thiol group in Isobutyryl-L-cysteine provides a strong anchor to gold surfaces, leading to the spontaneous formation of well-defined SAMs. These monolayers are of significant interest for their potential applications in biosensors, chromatography, and the creation of biocompatible materials. The structure and properties of these SAMs are highly dependent on the preparation conditions and the surrounding environment.
Self-assembled monolayers of N-isobutyryl-L-cysteine (L-NIBC) on Au(111) surfaces are typically prepared by immersing the gold substrate into a preheated aqueous solution of the molecule for a specific duration nih.govacs.org. The characterization of these monolayers is predominantly carried out using high-resolution surface-sensitive techniques, with scanning tunneling microscopy (STM) being a primary tool for visualizing the atomic and molecular arrangements in real space nih.govacs.org.
Upon immersion, the sulfur atom of the cysteine moiety forms a strong covalent bond with the gold surface, leading to the organization of the molecules into a densely packed monolayer. The isobutyryl and carboxyl groups then dictate the intermolecular interactions, guiding the self-assembly process into highly ordered structures.
STM studies have revealed that this compound forms close-packed lamellar structures on the Au(111) surface nih.govacs.org. These structures are characterized by a rectangular (4 x √3) lattice nih.govacs.org. This ordered arrangement is a result of the interplay between the molecule-substrate interaction (S-Au bond) and the intermolecular forces, such as hydrogen bonding between the carboxylic acid groups and van der Waals interactions between the isobutyryl chains. The chirality of the molecule also plays a role in the final assembled structure.
The structure of this compound SAMs is not static and can be dynamically altered by changes in the surrounding environment, such as pH and electrochemical potential. These transitions are often reversible and allow for the tuning of the surface properties.
The pH of the aqueous solution has a profound effect on the structure of this compound SAMs nih.govacs.org. A distinct phase transition is observed when the pH is adjusted. At a lower pH (e.g., pH 5), the carboxylic acid groups are protonated, leading to the formation of a close-packed lamellar phase stabilized by hydrogen bonds between adjacent molecules nih.govacs.org. However, as the pH is increased to 7, the carboxylic acid groups deprotonate to form carboxylates (COO-). This change disrupts the hydrogen bonding network and introduces new electrostatic interactions, causing a complete shift in the SAM structure from the close-packed lamellar phase to a loose-packed perpendicular phase nih.govacs.org.
| pH Value | Dominant SAM Phase | Key Intermolecular Interaction |
|---|---|---|
| 5 | Close-packed lamellar | Hydrogen bonding between carboxylic groups |
| 7 | Loose-packed perpendicular | Repulsive forces between COO- groups and interactions between COO- and Au |
The structure of this compound SAMs on a Au(111) electrode can also be controlled by the applied electrochemical potential. In-situ electrochemical scanning tunneling microscopy (EC-STM) has been used to study these potential-induced phase transitions in an acidic environment (0.1 mol.L-1 H2SO4 solution) diva-portal.org. The initial structure of the SAM, termed the α phase, exhibits a transition to a disordered state as the potential is shifted from 0.7 V to 0.2 V (vs. saturated calomel electrode, SCE) diva-portal.org.
Interestingly, a different starting structure, the β phase, which can be prepared by controlling the pH during assembly, shows more complex behavior. The β phase transitions from a disordered structure at potentials below 0.3 V to a distinct γ phase between 0.4 V and 0.5 V, and finally back to the β phase at potentials between 0.5 V and 0.7 V diva-portal.org. These transitions are attributed to the influence of the electrode potential on the bonding interactions between the carboxylate group and the charged gold surface diva-portal.org.
| Initial Phase | Potential Range (vs. SCE) | Observed SAM Structure |
|---|---|---|
| α Phase | 0.7 V | Ordered α phase |
| 0.2 V | Disordered | |
| β Phase | E < 0.3 V | Disordered |
| 0.4 V < E < 0.5 V | γ Phase | |
| 0.5 V < E < 0.7 V | β Phase |
Density Functional Theory (DFT) calculations have been employed to provide a deeper understanding of the mechanisms driving the observed phase transitions in this compound SAMs nih.govdiva-portal.org. These theoretical models help to elucidate the nature of the intermolecular and molecule-substrate interactions.
For the pH-induced phase transition, DFT calculations have explained the shift from a close-packed to a loose-packed structure by the breaking of hydrogen bonds between the carboxylic groups upon deprotonation and the formation of new interactions between the resulting carboxylate group (COO-) and the gold surface nih.govacs.org.
In the case of potential-induced phase transitions, theoretical modeling suggests that the transition from the β phase to the α phase is driven by the potential-induced breaking of the bonding interactions between the -COO- group and a negatively charged gold surface diva-portal.org. These calculations are crucial for interpreting the experimental STM data and for predicting the behavior of similar molecular systems at interfaces.
Theoretical Modeling of Adsorption Mechanisms
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) calculations have been instrumental in elucidating the conformational behavior of this compound when adsorbed onto surfaces. nih.gov Studies have shown that the vibrational circular dichroism (VCD) spectra of N-isobutyryl-L-cysteine are sensitive to the conformation of the adsorbed thiol. nih.govscispace.com Through comparison of experimental VCD spectra with calculated spectra for various conformers, a preferred conformation of the thiol adsorbed on gold particles has been proposed. nih.govscispace.com In this favored conformation, the carboxylate group of the this compound molecule interacts with the gold surface in addition to the sulfur atom. nih.govscispace.com
DFT calculations performed on Au8 clusters with deprotonated N-isobutyryl-L-cysteine have explored various conformers, identifying the most stable configurations. researchgate.net These theoretical investigations, when compared with experimental infrared (IR) and VCD spectra, provide a foundational understanding of the molecule's structure upon adsorption. researchgate.net While broader DFT studies on L-cysteine have explored intermolecular interactions and polymorphic stability, the calculations specific to the N-isobutyryl derivative highlight the influence of the substituent group on its surface binding characteristics. nih.gov
Interaction with Nanomaterials
The interaction of this compound with nanomaterials, particularly gold nanoparticles, has been a subject of significant research interest, primarily focusing on the induction of chirality and catalytic functionalities.
Chiral Protection of Gold Nanoparticles
N-isobutyryl-L-cysteine has been successfully used to prepare chiral-protected gold nanoparticles. nih.gov These nanoparticles, with a mean size of less than 2 nm, are highly soluble in water, making them suitable for analysis using chiroptical techniques. nih.govscispace.com The use of enantiomeric forms, N-isobutyryl-L-cysteine and N-isobutyryl-D-cysteine, allows for the creation of nanoparticles with mirror-image chiroptical properties. nih.gov
The synthesis of gold nanoparticles protected by N-isobutyryl-L-cysteine involves the reduction of a gold salt in the presence of the chiral ligand. scispace.com A typical preparation involves dissolving tetrachloroauric acid and N-isobutyryl-L-cysteine in a methanol/acetic acid solution, which initially turns red and then forms a cloudy white suspension, indicating the formation of a Au(I)-N-isobutyryl-cysteine polymer. scispace.com This polymer is subsequently reduced by the slow addition of an aqueous sodium borohydride solution. scispace.com The resulting nanoparticles can be purified through filtration and precipitation. scispace.com
These nanoparticles can be further separated based on their charge and size into well-defined compounds. nih.gov Characterization of these nanoparticles is performed using various spectroscopic and microscopic techniques. scispace.com UV-vis absorption spectra reveal a quantized electronic structure, with a systematic red-shift of the absorption onset as the gold core size increases, leading to a visible color change with particle size. nih.govscispace.com Some of the prepared nanoparticles exhibit absorption spectra identical to those protected with L-glutathione, suggesting identical core sizes of 10-12, 15, and 18 gold atoms. nih.gov This indicates that the number and arrangement of the adsorbed thiol are consistent regardless of the significant size difference between the two thiols. nih.gov
¹H NMR spectroscopy confirms the presence of the intact ligand on the nanoparticle surface and the absence of free ligand in the solution. scispace.com The observed line broadening in the NMR spectra is characteristic of ligands bound to nanoparticle surfaces. scispace.com
| Nanoparticle Core Size (Number of Gold Atoms) | Observed Property | Reference |
| 10-12, 15, 18 | Identical absorption spectra to L-glutathione protected particles | nih.gov |
| < 2 nm (mean size) | High solubility in water | nih.gov |
The gold nanoparticles protected with N-isobutyryl-L-cysteine exhibit strong optical activity. nih.gov Circular dichroism (CD) and vibrational circular dichroism (VCD) spectroscopy are employed to study these chiroptical properties. nih.govscispace.com The separated fractions of nanoparticles show strong optical activity in their metal-based electronic transitions, with an opposite sign for particles coated with the D- and L-enantiomers of N-isobutyryl-cysteine, respectively. nih.gov This demonstrates that the chirality of the capping ligand is effectively transferred to the nanoparticle system.
The origin of the observed optical activity in the metal-based transitions is attributed to a chiral footprint imparted by the adsorbed thiol onto the metal core. nih.govscispace.com This mechanism suggests that the chiral arrangement of the N-isobutyryl-L-cysteine molecules on the gold surface creates a chiral distortion in the nanoparticle's structure or electronic properties, leading to the observed chiroptical response. nih.gov The preferential conformation of the adsorbed thiol, as suggested by DFT calculations where the carboxylate group interacts with the gold surface, plays a crucial role in establishing this chiral footprint. nih.govresearchgate.net
Catalytic Applications in Nanomaterial Systems
While specific catalytic applications of this compound in nanomaterial systems are not extensively detailed in the reviewed literature, the broader context of cysteine-modified nanomaterials suggests potential roles. Nanomaterials, often referred to as nanozymes, can mimic the catalytic activity of natural enzymes. nih.govnih.gov The surface modification of these nanomaterials is a key factor in their catalytic performance. mdpi.com
L-cysteine has been shown to act as both a modulator and an inhibitor of the catalytic activity of certain nanozymes. nih.govresearchgate.net For instance, L-cysteine can act as an irreversible inhibitor of the peroxidase-mimic activity of 2D NiO nanosheets by blocking the active sites. nih.gov This ability to modulate catalytic activity is crucial for developing controlled catalytic systems. Given the structural similarity, it is plausible that this compound could also influence the catalytic properties of nanomaterial systems, potentially through steric effects from the isobutyryl group, which could fine-tune the interaction with substrates at the nanoparticle surface. The development of nanobiocatalysts, where enzymes are immobilized on nanomaterials, is an active area of research where surface-modifying agents like this compound could play a role in optimizing enzyme stability and performance. nih.gov
Interactions with DNA and other Biomolecules on Nanoparticles
The surface functionalization of nanoparticles with chiral molecules such as this compound introduces specific chemical properties that govern their interactions with biological macromolecules. While the direct interaction of this compound-functionalized nanoparticles with DNA is not extensively documented in current research literature, the interaction with other biomolecules, particularly proteins, is a widely studied phenomenon critical to the biological identity and function of nanoparticles.
Studies on nanoparticles functionalized with the closely related amino acid, L-cysteine, have demonstrated that the chirality of the surface molecule plays a significant role in these interactions. It has been observed that nanoparticles coated with L-enantiomers of amino acids adsorb a greater amount of serum proteins compared to their D-enantiomer counterparts. deakin.edu.au This suggests that the specific stereochemistry of this compound would similarly mediate a selective interaction with proteins. The adsorbed proteins, in turn, can influence the cellular uptake of the nanoparticles, with L-enantiomer coatings leading to enhanced internalization by cells. deakin.edu.au This chiral recognition is a critical factor in how these functionalized nanoparticles interact with complex biological systems.
While direct evidence for this compound nanoparticle interactions with DNA is sparse, research on L-cysteine functionalized zinc oxide (ZnO) nanoparticles has shown interaction with DNA through groove binding. ijisrt.com This indicates that the cysteine moiety can facilitate an association with the DNA molecule. Furthermore, studies involving N-isobutyryl-L-cysteine conjugates have utilized techniques like the ethidium bromide fluorescence binding assay to assess metal-binding capacity, a method commonly employed to investigate DNA intercalation and binding events. nih.gov These findings suggest a potential, though not yet fully explored, for this compound coated nanoparticles to interact with nucleic acids.
The primary and most well-documented interaction of such functionalized nanoparticles in a biological context remains the formation of the protein corona. The specific proteins that adsorb to the surface and their conformational changes upon adsorption are key determinants of the nanoparticle's subsequent biological fate.
Research Findings on Biomolecular Interactions with Cysteine-Functionalized Nanoparticles
The following table summarizes key research findings on the interaction of biomolecules with nanoparticles functionalized with cysteine and its derivatives, providing insight into the expected behavior of this compound coated nanoparticles.
| Nanoparticle System | Interacting Biomolecule(s) | Key Findings |
| L/D-cysteine-modified Gold Nanoparticles (AuNPs) | Serum Proteins | L-enantiomer functionalized AuNPs adsorbed significantly more serum proteins than D-enantiomers. deakin.edu.au |
| L/D-cysteine-modified Gold Nanoparticles (AuNPs) | Cellular Adhesion Mediators (e.g., Fibronectin) | L-enantiomer surfaces adsorbed more fibronectin than D-enantiomer surfaces. deakin.edu.au |
| L-cysteine functionalized Zinc Oxide Nanoparticles (ZnO NPs) | DNA | The functionalized nanoparticles were found to interact with DNA via groove binding. ijisrt.com |
| General Functionalized Nanoparticles | Plasma Proteins | The formation of a protein corona compresses the dynamic range of protein abundances, allowing for deeper proteomic analysis. nih.gov |
Analytical Methodologies and Chiral Separations
Chiral Derivatization for Enantiomeric Analysis
Chiral derivatization is a technique where a chiral molecule is reacted with a chiral derivatizing agent to form diastereomers. These diastereomers, having different physicochemical properties, can then be separated using achiral chromatographic methods. IBLC is effectively used in combination with o-Phthaldialdehyde (OPA) for this purpose. nih.gov
The reaction of primary amino acids with OPA in the presence of a chiral thiol, such as Isobutyryl-L-cysteine, proceeds rapidly at room temperature to yield highly fluorescent diastereomeric isoindole derivatives. researchgate.net This reaction is fundamental for the indirect enantioseparation of amino acids. The formation of these diastereomers is a pivotal step, as it converts the enantiomeric pair into a mixture of diastereomers that can be resolved by conventional reversed-phase high-performance liquid chromatography (HPLC). nih.gov
The general reaction scheme involves the condensation of the primary amino group of the amino acid with OPA and the thiol group of IBLC. This forms a stable, fluorescent 1-alkylthio-2-alkyl-substituted isoindole. The chirality of IBLC is incorporated into the derivative, leading to the formation of two diastereomers for each pair of D- and L-amino acids.
The efficiency and reproducibility of the derivatization reaction are highly dependent on several parameters. Optimization of these conditions is crucial for accurate and sensitive analysis. Key parameters that are often optimized include pH, reagent concentrations, reaction time, and temperature.
Research has shown that the derivatization reaction is best carried out in a basic medium, typically using a borate (B1201080) buffer with a pH around 10.4. andrews.eduacs.org The concentrations of OPA and IBLC are also critical; an excess of the derivatizing agents is generally used to ensure the complete conversion of the amino acids. For instance, a reagent solution might contain 170 mM OPA and 260 mM IBLC in a 1 M potassium borate buffer at pH 10.4. acs.org The reaction is typically rapid, often reaching completion within minutes at ambient temperature. researchgate.net Automated pre-column derivatization systems are frequently employed to ensure precise control over reaction times and to improve reproducibility. nih.gov
Three-dimensional fluorometric scans of OPA-IBLC derivatized amino acids like glutamic acid and histidine have been used to determine optimal excitation (λex) and emission (λem) wavelengths for HPLC analysis. andrews.edu Studies have revealed that at lower concentrations (e.g., 12.5 μM), the maximum λex shifts to around 230 nm, which can provide a better limit of detection (LOD) and limit of quantitation (LOQ) compared to the more commonly used λex of ~350 nm at higher concentrations (e.g., 50 μM). andrews.edu
| Parameter | Optimized Condition/Value | Reference |
|---|---|---|
| pH | 10.4 (in 0.4 M Sodium Borate Buffer) | andrews.eduacs.org |
| OPA Concentration | 30 mM in methanol | nih.gov |
| IBLC Concentration | 90 mM in water | nih.gov |
| Reaction Time | ~20 minutes at room temperature | nih.gov |
| Quenching Agent | 5% Acetic Acid | nih.gov |
Chromatographic Separations
Following derivatization, the resulting diastereomers are separated and quantified using chromatographic techniques, most notably High-Performance Liquid Chromatography (HPLC).
HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture. For the analysis of OPA-IBLC derivatized amino acids, reversed-phase HPLC is the most common mode employed.
The separation of the diastereomeric derivatives of D- and L-amino acids is typically achieved on a reversed-phase column, such as a C18 or a pentafluorophenyl column. nih.gov A gradient elution is commonly used, with a mobile phase consisting of an aqueous buffer (e.g., sodium acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). researchgate.net
The resolution of the enantiomers is a measure of how well they are separated by the chromatographic system. Studies have demonstrated that the OPA-IBLC derivatization method provides excellent resolution for a wide range of amino acid enantiomers. For example, one study reported the successful separation of 34 different amino acids, including uncommon ones, after derivatization with OPA-IBLC. nih.gov The elution order of the D- and L-enantiomers can be influenced by the specific amino acid and the chromatographic conditions.
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Column | Reversed-phase C18 or Pentafluorophenyl | nih.gov |
| Mobile Phase A | 23 mM Sodium Acetate (pH 5.95) | acs.org |
| Mobile Phase B | Methanol/Acetonitrile mixture | researchgate.net |
| Gradient | Linear gradient from low to high percentage of Mobile Phase B | researchgate.net |
| Detection | UV at 280 nm or Fluorescence (λex ~340-360 nm, λem ~445-455 nm) | nih.govandrews.edu |
| Column Temperature | 50 °C | nih.gov |
The OPA-IBLC derivatization method has been successfully applied to the quantitative analysis of D- and L-amino acids in various complex matrices, including peptidic antibiotics, toxins, and pharmaceutical formulations. nih.gov For peptide analysis, a hydrolysis step is first required to liberate the constituent amino acids before derivatization and HPLC analysis. nih.gov This approach allows for the determination of the enantiomeric composition of amino acids within a peptide, which is crucial for structure-activity relationship studies and for assessing the quality of synthetic peptides.
This methodology is also valuable for amino acid profiling in biological fluids, which has important diagnostic implications. nih.gov The ability to accurately quantify both D- and L-amino acids provides a more comprehensive understanding of metabolic processes and can aid in the diagnosis of certain diseases.
Electrochemical Sensing for Chiral Recognition
Modified Electrodes for Enantioselective Recognition
Chiral interfaces for the enantioselective recognition of molecules can be fabricated by immobilizing N-isobutyryl-cysteine (NIBC) enantiomers onto a gold electrode surface. The self-assembly of L- or D-NIBC occurs through the formation of a stable Au-S bond, creating a chiral-modified electrode. These modified electrodes can then be used to interact with other chiral molecules, allowing for their electrochemical discrimination.
The structure of N-isobutyryl-L-cysteine (L-NIBC) self-assembled monolayers (SAMs) on a gold (Au(111)) surface has been investigated using in-situ electrochemical scanning tunneling microscopy. These studies revealed that the structure of the NIBC SAMs can be influenced by the preparation conditions, such as the pH of the solution, resulting in different packing densities. Furthermore, the structure of these monolayers can undergo potential-induced phase transitions, which is a critical factor in their application for chiral recognition.
In one study, chiral interfaces were constructed by assembling L- and D-NIBC on gold electrodes to study their interaction with L-methotrexate. The characteristics of the electrode surface and the interaction with the analyte were investigated using cyclic voltammetry.
Electrocatalytic Behavior of Enantiomers
The enantioselective recognition capabilities of NIBC-modified electrodes are evident in the differential electrochemical responses observed for different enantiomeric interactions. When L- and D-NIBC modified electrodes were used to interact with L-methotrexate, a significant difference in the peak current was observed.
This stereoselective effect demonstrates that the chiral NIBC interfaces can effectively discriminate between enantiomers. The principle of this recognition lies in the different affinities and interaction strengths between the chiral selector (the NIBC enantiomer) and the chiral analyte. These differences in interaction translate into measurable differences in the electrochemical signal, such as the peak current in cyclic voltammetry.
The research indicates that these chiral NIBC interfaces not only facilitate electron transfer of the analyte but also provide a basis for enantiomeric discrimination. The following table summarizes the key findings from the electrochemical studies of NIBC-modified electrodes.
Table 2: Electrochemical Behavior of N-isobutyryl-cysteine (NIBC) Modified Electrodes
| Electrode Modification | Analyte | Technique | Key Findings |
|---|---|---|---|
| L-NIBC on Au Electrode | L-methotrexate | Cyclic Voltammetry (CV) | Demonstrated a stereoselective effect with a significant peak current difference compared to the D-NIBC interface. |
| D-NIBC on Au Electrode | L-methotrexate | Cyclic Voltammetry (CV) | Showed a different peak current response compared to the L-NIBC interface, indicating chiral discrimination. |
Table of Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | IBLC / L-NIBC |
| Isobutyryl-D-cysteine | D-NIBC |
| N,N-dimethyl-L-cysteine | DiCys |
| N-acetyl-L-cysteine | NAC |
| N-acetyl-D-penicillamine | NAP |
| N-(tert-butoxycarbonyl)-L-cysteine methyl ester | NBC |
| N-(tert-butylthiocarbamoyl)-L-cysteine ethyl ester | BTCC |
| o-phthalaldehyde (B127526) | OPA |
Mechanistic Biochemical and Cellular Roles
Modulation of Cellular Interactions
The structure of Isobutyryl-L-cysteine allows it to influence how cells interact with their environment, affecting their adhesion and morphology. These interactions can be highly specific, even distinguishing between stereoisomers of the molecule.
Research has shown that surfaces coated with N-isobutyryl-cysteine can modulate the adhesion and morphology of cells. For instance, studies involving immune cells have demonstrated that these cells exhibit differential adhesion and morphology when cultured on surfaces functionalized with N-isobutyryl-l-cysteine (l-NIBC) compared to its d-enantiomer. nih.gov This suggests that the isobutyryl modification, in conjunction with the cysteine backbone, creates a surface chemistry that directly influences cellular attachment processes. The specific nature of these interactions can lead to changes in cell shape and the strength of their adhesion to the substrate.
| Cell Type | Substrate | Observed Effect on Adhesion and Morphology | Reference |
|---|---|---|---|
| Immune Cells | N-isobutyryl-l-cysteine (l-NIBC) coated surface | Better attachment compared to d-NIBC coated surfaces. | nih.gov |
| Fibroblast Cells | L-cysteine coated surface | Demonstrated better adhesion compared to D-cysteine surfaces. | nih.gov |
| Mesenchymal Stem Cells | L-cysteine coated surface | Higher cell density and enhanced adhesion compared to D-cysteine enantiomer. | nih.gov |
The chirality of this compound plays a crucial role in its interaction with cells. Studies have revealed a stereoselective effect on cell attachment, where cells show a preference for one enantiomer over the other. For example, immune cells have been observed to attach more readily to surfaces coated with the L-enantiomer of N-isobutyryl-cysteine compared to the D-enantiomer. nih.gov This stereoselectivity indicates that the cellular machinery involved in adhesion can recognize and respond differently to the spatial arrangement of the atoms in the this compound molecule. Such stereoselective interactions are also observed in other contexts, such as the interaction between N-isobutyryl-cysteine enantiomers and L-methotrexate. rsc.org
Involvement in Enzymatic Pathways (Beyond Synthesis)
While this compound can be synthesized, it also participates in other enzymatic pathways, notably in the formation of carbon-nitrogen bonds.
Research has demonstrated that this compound can be a product of a unique enzymatic reaction that forms a carbon-nitrogen bond. Specifically, the enzyme AcsA, an acyl-CoA synthetase, was found to catalyze the formation of N-isobutyryl-L-cysteine when L-cysteine was used as a substrate instead of Coenzyme A. This unexpected activity highlights a novel mechanism for peptide bond synthesis that involves an enzymatic reaction followed by a chemical reaction.
This compound belongs to a broader class of N-acyl cysteine derivatives, which exhibit a range of biological activities. A well-known member of this class is N-acetyl-L-cysteine (NAC). While both molecules share the N-acylated L-cysteine core, the nature of the acyl group (isobutyryl vs. acetyl) can influence their properties. For instance, the stability of the N-acyl bond can affect the bioavailability and metabolic fate of the compound. In the context of developing new therapeutic agents, modifications to the acyl group are explored to improve properties such as stability and efficacy. For example, replacing the acetyl group in NAC with other acyl groups is a strategy to prevent N-deacetylation and first-pass metabolism in the liver, potentially enhancing the compound's retention time and bioavailability. nih.gov
| Compound | Acyl Group | Key Functional Aspect | Reference |
|---|---|---|---|
| This compound | Isobutyryl | Product of AcsA-catalyzed carbon-nitrogen bond formation. | |
| N-acetyl-L-cysteine (NAC) | Acetyl | Subject to N-deacetylation in the intestinal mucosa and first-pass metabolism in the liver, leading to low oral bioavailability. | nih.gov |
Related Metabolic Considerations
The metabolic fate of this compound is expected to be influenced by the metabolism of its constituent parts, L-cysteine and the isobutyryl group. L-cysteine is a semi-essential amino acid with diverse metabolic roles. nih.gov It is a precursor for the synthesis of proteins and the major intracellular antioxidant, glutathione. nih.gov The metabolism of L-cysteine is a critical aspect of cellular homeostasis.
N-acylation, as seen in this compound, is a common modification of amino acids. The metabolic stability of the N-acyl linkage can determine the compound's fate in the body. For instance, the N-acetyl group of N-acetyl-L-cysteine (NAC) can be removed by deacetylation in the intestine and liver, which affects its bioavailability. nih.gov Similarly, it is plausible that this compound could undergo deacylation to release L-cysteine and isobutyric acid, which would then enter their respective metabolic pathways. The increased stability of other acyl groups compared to the acetyl group has been a motivation for developing novel NAC derivatives with improved pharmacokinetic profiles. nih.gov Therefore, the metabolic considerations for this compound would involve its absorption, potential deacylation, and the subsequent metabolism of L-cysteine and the isobutyryl moiety.
Isobutyryl-CoA as a Metabolite in Valine Metabolism
Isobutyryl-CoA is a key intermediate in the catabolic pathway of the essential amino acid valine. The breakdown of valine occurs through a series of enzymatic reactions primarily within the mitochondria.
The initial steps of valine catabolism involve its transamination to α-ketoisovalerate, followed by oxidative decarboxylation to form isobutyryl-CoA. This conversion is catalyzed by the branched-chain α-keto acid dehydrogenase complex. Isobutyryl-CoA then undergoes further enzymatic reactions, including dehydrogenation to methacrylyl-CoA, hydration, and eventual conversion to propionyl-CoA, which can then enter the citric acid cycle for energy production.
| Step | Substrate | Enzyme | Product |
| 1 | Valine | Branched-chain aminotransferase | α-Ketoisovalerate |
| 2 | α-Ketoisovalerate | Branched-chain α-keto acid dehydrogenase complex | Isobutyryl-CoA |
| 3 | Isobutyryl-CoA | Isobutyryl-CoA dehydrogenase | Methacrylyl-CoA |
| 4 | Methacrylyl-CoA | Enoyl-CoA hydratase | 3-Hydroxyisobutyryl-CoA |
| 5 | 3-Hydroxyisobutyryl-CoA | 3-hydroxyisobutyryl-CoA hydrolase | 3-Hydroxyisobutyrate |
| 6 | 3-Hydroxyisobutyrate | 3-hydroxyisobutyrate dehydrogenase | Methylmalonate semialdehyde |
| 7 | Methylmalonate semialdehyde | Methylmalonate-semialdehyde dehydrogenase | Propionyl-CoA |
L-Cysteine Metabolism as a Foundation for Derivatives
L-cysteine is a semi-essential, sulfur-containing amino acid with a multitude of critical roles in cellular function. In humans, L-cysteine can be synthesized from the essential amino acid methionine via the transsulfuration pathway.
This pathway begins with the conversion of methionine to S-adenosylmethionine (SAM), which then donates a methyl group to become S-adenosylhomocysteine (SAH). SAH is hydrolyzed to homocysteine. The enzyme cystathionine (B15957) β-synthase then catalyzes the condensation of homocysteine with serine to form cystathionine. Finally, cystathionine is cleaved by cystathionine γ-lyase to yield L-cysteine, α-ketobutyrate, and ammonia.
L-cysteine serves as a crucial building block for proteins, and its thiol group is vital for the structure and function of many enzymes and structural proteins through the formation of disulfide bonds. Furthermore, L-cysteine is a rate-limiting precursor for the synthesis of the major intracellular antioxidant, glutathione. It is also a precursor for other important molecules such as taurine (B1682933) and coenzyme A.
| Precursor | Key Intermediate(s) | Enzyme(s) | Product |
| Methionine, Serine | Homocysteine, Cystathionine | Cystathionine β-synthase, Cystathionine γ-lyase | L-Cysteine |
The biochemical significance of this compound lies in the well-established metabolic importance of its precursors. While there is no current evidence for the natural occurrence or a defined physiological role for this compound itself, the metabolic pathways of valine and L-cysteine are fundamental to cellular energy production, protein synthesis, and antioxidant defense.
Advanced Research Directions and Emerging Applications
Development of Novel Chiral Reagents and Stationary Phases
Isobutyryl-L-cysteine has long been recognized as an effective chiral derivatizing agent (CDA), particularly for the enantiomeric separation of amino acids. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.com In this capacity, it reacts with primary amines in the presence of o-phthalaldehyde (B127526) (OPA) to form diastereomeric isoindole derivatives, which can then be separated and quantified using reverse-phase high-performance liquid chromatography (HPLC). nih.govresearchgate.net This method is widely applied in the analysis of natural and synthetic peptides, pharmaceutical formulations, and for determining the absolute configuration of molecules like selenomethionine. sigmaaldrich.comscientificlabs.co.uk
Beyond its established role as a CDA, research is actively exploring the use of this compound in the creation of novel chiral stationary phases (CSPs) for chromatography. The principle relies on immobilizing the chiral molecule onto a solid support to create a surface that can stereoselectively interact with enantiomeric analytes. A key research direction involves modifying solid supports, such as silica or polymeric materials, with this compound. This approach is inspired by studies where other cysteine derivatives have been successfully used to create effective CSPs for ligand-exchange chromatography. researchgate.netnih.gov
A notable advancement is the use of N-isobutyryl-cysteine (NIBC) enantiomers to construct chiral interfaces on gold electrode surfaces. rsc.org In these systems, the thiol group of NIBC forms a strong Au-S bond, leading to a self-assembled monolayer that exposes a chiral surface. These interfaces have demonstrated the ability to discriminate between enantiomers, showcasing a stereoselective effect. rsc.org This technology paves the way for the development of novel electrochemical chiral sensors. Furthermore, research into L-cysteine-modified metal-organic frameworks (MOFs) as CSPs suggests a promising future for this compound in creating highly structured and porous chiral materials for advanced separation applications. nih.gov
| Application Area | Methodology | Key Findings | Reference |
|---|---|---|---|
| Chiral Derivatizing Agent (CDA) | Pre-column derivatization with o-phthalaldehyde (OPA) for HPLC analysis. | Forms fluorescent diastereomeric isoindoles, enabling separation and quantification of amino acid enantiomers. | sigmaaldrich.comnih.govresearchgate.net |
| Chiral Interface for Sensors | Self-assembly on gold electrodes via Au-S bond. | Creates a stereoselective surface capable of discriminating between chiral molecules like L-methotrexate. | rsc.org |
| Potential Chiral Stationary Phase (CSP) | Immobilization onto solid supports (e.g., MOFs, silica). | Research is ongoing, inspired by the success of other cysteine derivatives in creating effective CSPs for ligand-exchange chromatography. | researchgate.netnih.gov |
Exploration of Bio-inspired Catalysis
Bio-inspired catalysis seeks to mimic the high efficiency and selectivity of natural enzymes using synthetic molecules. ornl.govanl.gov Amino acids and their derivatives are excellent candidates for this purpose due to their inherent chirality and functional groups capable of participating in catalytic cycles. L-cysteine derivatives, in particular, have been investigated for their potential in asymmetric catalysis. mdpi.com
A significant area of exploration is the synthesis of chiral ionic liquids (CILs) using biomolecules like L-cysteine derivatives. researchgate.net These CILs can act as both the reaction medium and the catalyst in asymmetric synthesis. Research has shown that CILs composed of S-methyl-L-cysteine cations can catalyze asymmetric aldol reactions with high enantiomeric excess (up to 96% ee). researchgate.net
While specific studies on this compound as a direct catalyst are emerging, its structure is highly promising. The N-isobutyryl group offers steric bulk, which can be crucial for creating a well-defined chiral pocket around a catalytic center, thereby enhancing enantioselectivity. The thiol and carboxylate groups provide potential coordination sites for metal ions, mimicking the active sites of metalloenzymes. nih.gov Future research may focus on incorporating this compound into peptidic ligands or as a component of organocatalysts to drive stereoselective transformations, such as aldol condensations, Michael additions, and allylation reactions. beilstein-journals.org The interplay between the steric hindrance of the isobutyryl group and the coordinating ability of the other functional groups could lead to novel catalysts with tailored activities.
| Structural Feature | Potential Catalytic Role | Example from Related Cysteine Derivatives | Reference |
|---|---|---|---|
| Chiral Center | Induces stereoselectivity in chemical reactions. | L-cysteine derivatives used in asymmetric aldol reactions. | researchgate.net |
| Thiol Group (-SH) | Can act as a nucleophile or coordinate to metal centers in synthetic metalloenzymes. | Inhibition of peroxidase-mimic nanozymes through surface interaction. | mdpi.com |
| Carboxylate Group (-COOH) | Provides a coordination site for metals or can participate in hydrogen bonding to orient substrates. | Used in peptidic ligands for nitrile hydration. | mdpi.com |
| N-Isobutyryl Group | Provides steric bulk to create a defined chiral environment, influencing substrate approach and enantioselectivity. | (Hypothetical) Could enhance enantiomeric excess in CIL-catalyzed reactions. | N/A |
Mechanistic Studies of Compound-Cell Surface Interactions
Understanding how chiral molecules interact with biological surfaces is fundamental to pharmacology and biochemistry. The surfaces of cells are inherently chiral, composed of proteins, glycoproteins, and lipids that can exhibit stereospecific recognition of small molecules. While direct studies of this compound with cell surfaces are limited, model systems provide significant insight into the potential mechanisms of interaction.
A key study constructed chiral interfaces by assembling L- and D-N-isobutyryl-cysteine (NIBC) on a gold electrode surface to probe their interaction with L-methotrexate. rsc.org Using cyclic voltammetry, the researchers observed a significant difference in the peak current when L-methotrexate interacted with the L-NIBC surface compared to the D-NIBC surface. This result strongly suggests a stereoselective interaction, where the spatial arrangement of the NIBC enantiomer influences the binding and electron transfer of the chiral drug molecule. rsc.org The L-NIBC interface, having the same stereochemistry as natural amino acids, showed a more pronounced effect, highlighting the importance of chiral recognition at interfaces. rsc.org
These findings on a model surface are critical for predicting how this compound might interact with complex biological surfaces like cell membranes. The thiol group could potentially form disulfide bonds with cysteine residues in membrane proteins, while the carboxylate and amide groups could engage in hydrogen bonding and electrostatic interactions. The chirality of the molecule would dictate the geometry of these interactions, potentially leading to different biological responses depending on the enantiomer used. Such stereoselective interactions are known to be crucial for the bioactivity of many compounds. mdpi.com
| Chiral Interface | Interaction with L-Methotrexate | Key Observation (Cyclic Voltammetry) | Interpretation | Reference |
|---|---|---|---|---|
| L-NIBC on Gold Electrode | Stronger Interaction | Larger peak current difference observed. | Demonstrates a significant stereoselective effect and enhanced electron transfer. | rsc.org |
| D-NIBC on Gold Electrode | Weaker Interaction | Smaller peak current difference observed. | Highlights the importance of matching chirality for strong molecular recognition. | rsc.org |
Computational and Theoretical Advances in Chiral Systems
Computational and theoretical methods are becoming indispensable tools for understanding and predicting the behavior of chiral molecules. These approaches provide molecular-level insights into the mechanisms of chiral recognition, which are often difficult to probe experimentally. researchgate.net
For this compound, computational studies have been particularly insightful. Density Functional Theory (DFT) calculations, combined with Vibrational Circular Dichroism (VCD) spectroscopy, have been used to determine the preferential conformation of N-isobutyryl-cysteine when adsorbed on gold nanoparticles. nih.gov This study revealed that in the most stable conformation, the carboxylate group interacts with the gold surface in addition to the sulfur atom, creating a specific chiral footprint on the nanoparticle. nih.gov This chiral arrangement is believed to be the origin of the strong optical activity observed in these nanomaterials. nih.govscispace.com
Molecular dynamics simulations have also been employed to investigate the interaction mechanism of L-cysteine modified gold nanoparticles with chiral drug enantiomers. researchgate.net These simulations can elucidate the specific hydrogen bonds and intermolecular forces responsible for enantioselective recognition. Similar computational approaches can be applied to this compound to rationalize its effectiveness as a chiral derivatizing agent and to guide the design of new CSPs. For instance, modeling the diastereomeric complexes formed between OPA/Isobutyryl-L-cysteine and analyte enantiomers can explain the observed chromatographic elution order and help optimize separation conditions. nih.gov Furthermore, structure-separation relationship studies using molecular descriptors can predict the enantioseparation ability of a CSP based on the physicochemical properties of the chiral selector and the analyte. nih.gov
| Method | System Studied | Objective / Key Insight | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) & VCD Spectroscopy | N-isobutyryl-cysteine on gold nanoparticles. | Determined the preferential adsorbed conformation and explained the origin of optical activity. | nih.gov |
| Molecular Dynamics (MD) Simulations | (Proposed) this compound interacting with chiral analytes. | To elucidate the specific non-covalent interactions (e.g., H-bonds, steric effects) that govern chiral recognition. | researchgate.net |
| Molecular Docking | (Proposed) Diastereomeric complexes of derivatized analytes. | To predict and rationalize the elution order in chromatographic separations. | nih.gov |
| Quantitative Structure-Property Relationship (QSPR) | (Proposed) CSPs based on this compound. | To develop models that predict separation efficiency based on molecular descriptors. | nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
